

Application Notes & Protocols: 5-Bromo-2,3-dimethyl-2H-indazole in Drug Design

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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethyl-2H-indazole

Cat. No.: B1279461

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Audience: Researchers, scientists, and drug development professionals.

Application Notes

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The **5-Bromo-2,3-dimethyl-2H-indazole** fragment, in particular, serves as a valuable starting point or intermediate in the synthesis of potent kinase inhibitors.[3] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3]

The utility of the **5-bromo-2,3-dimethyl-2H-indazole** scaffold lies in its specific structural features. The dimethylated indazole core provides a rigid framework that can be appropriately substituted to achieve high-affinity binding to the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a key functional handle for introducing further chemical diversity through cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[4]

Derivatives of this and related indazole scaffolds have shown significant inhibitory activity against several important oncological targets, including Spleen Tyrosine Kinase (SYK), Janus Kinases (JAKs), and Aurora kinases.[5][6] These kinases are integral components of signaling pathways that control cell proliferation, differentiation, and survival.[7][8] For instance, the JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors,

and its aberrant activation is implicated in various cancers and inflammatory diseases.[6][7] The development of inhibitors based on the indazole scaffold, such as Pazopanib and Axitinib, highlights the therapeutic potential of this chemical class.[3][9]

Quantitative Data

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors that incorporate a dimethyl-indazole core, showcasing the potency achieved with this scaffold.

Compound/Drug	Target Kinase(s)	IC50 (nM)	Source
Pazopanib	VEGFR-2	30	[10]
Axitinib	VEGFR-2	0.2	[10]
Cerdulatinib (PRT062070)	SYK	1.2	
Cerdulatinib (PRT062070)	JAK1	10	
Cerdulatinib (PRT062070)	JAK2	4	
Cerdulatinib (PRT062070)	JAK3	0.8	
Cerdulatinib (PRT062070)	TYK2	9.7	
Indazole Derivative 123	Aurora A	26	[11]
Indazole Derivative 123	Aurora B	15	[11]
Entrectinib (Indazole Derivative 127)	ALK	12	[11]

Note: Data for Cerdulatinib is derived from publicly available sources and is provided for comparative purposes.

Experimental Protocols

Protocol 3.1: General Synthesis of 5-Bromo-indazole Derivatives

This protocol provides a generalized method for the synthesis of indazole derivatives, which can be adapted for the specific synthesis of **5-Bromo-2,3-dimethyl-2H-indazole** and its subsequent elaboration. The synthesis often starts from substituted anilines or benzaldehydes. [\[12\]](#)[\[13\]](#)

Step 1: Bromination of the Starting Material (Example: 3-fluoro-2-methylaniline)[\[12\]](#)

- Dissolve the starting aniline (1 equivalent) in a suitable solvent such as acetonitrile.
- Cool the solution to a temperature between -10°C and 10°C.
- Slowly add N-bromosuccinimide (NBS) (1 to 1.2 equivalents).
- Allow the reaction to proceed for 1-2 hours, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the brominated intermediate.

Step 2: Diazotization and Cyclization to form the Indazole Ring[\[12\]](#)

- Dissolve the brominated aniline intermediate in an acidic medium (e.g., acetic acid).
- Heat the solution to approximately 110°C.
- Add a diazotizing agent, such as isoamyl nitrite, dropwise while maintaining the temperature.
- Continue the reaction for 3-5 hours until TLC analysis indicates the consumption of the starting material.

- Cool the reaction mixture and concentrate to dryness.
- Purify the crude product by slurrying in a solvent like methanol, followed by filtration to yield the protected indazole.

Step 3: Deprotection (if necessary)[12]

- Suspend the protected indazole (e.g., 1-acetyl-5-bromo-indazole) in a mixture of methanol and water.
- Add a base such as potassium carbonate or potassium bicarbonate.
- Stir the mixture at room temperature for 12 hours.
- Add water to precipitate the product, filter, wash with water, and dry to obtain the final 5-bromo-indazole product.

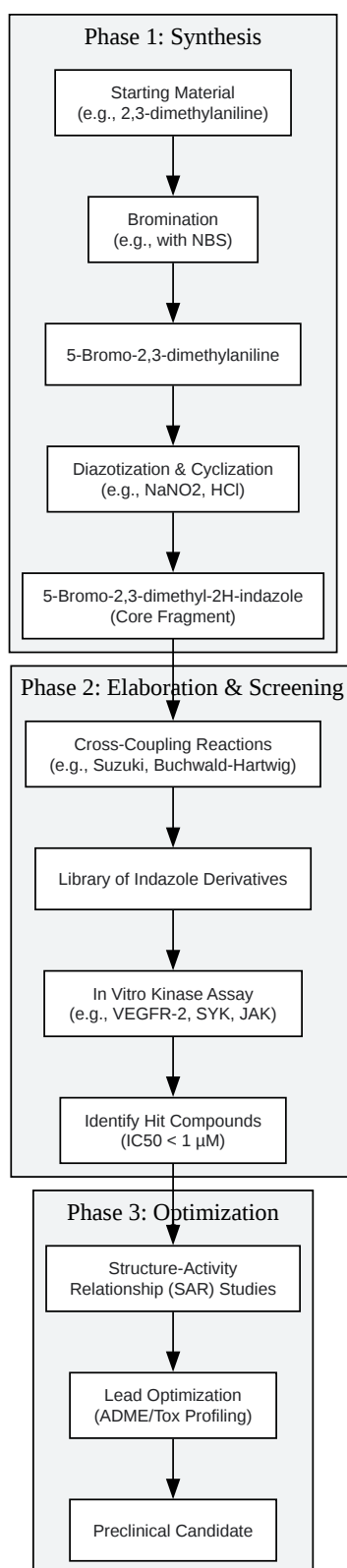
Protocol 3.2: VEGFR-2 Kinase Assay (Luminescent)[10]

This protocol describes a common method to evaluate the inhibitory activity of compounds against a target kinase.

- **Reagent Preparation:** Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water. Prepare a master mix containing the 1x Kinase Buffer, ATP, and the kinase substrate (e.g., Poly(Glu,Tyr) 4:1).
- **Compound Preparation:** Prepare serial dilutions of the test compounds (derived from **5-Bromo-2,3-dimethyl-2H-indazole**) in DMSO.
- **Assay Plate Setup:** To a white 96-well plate, add the kinase, the test compound dilutions, and the vehicle control (DMSO).
- **Reaction Initiation:** Add the Master Mix to all wells to start the kinase reaction.
- **Incubation:** Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

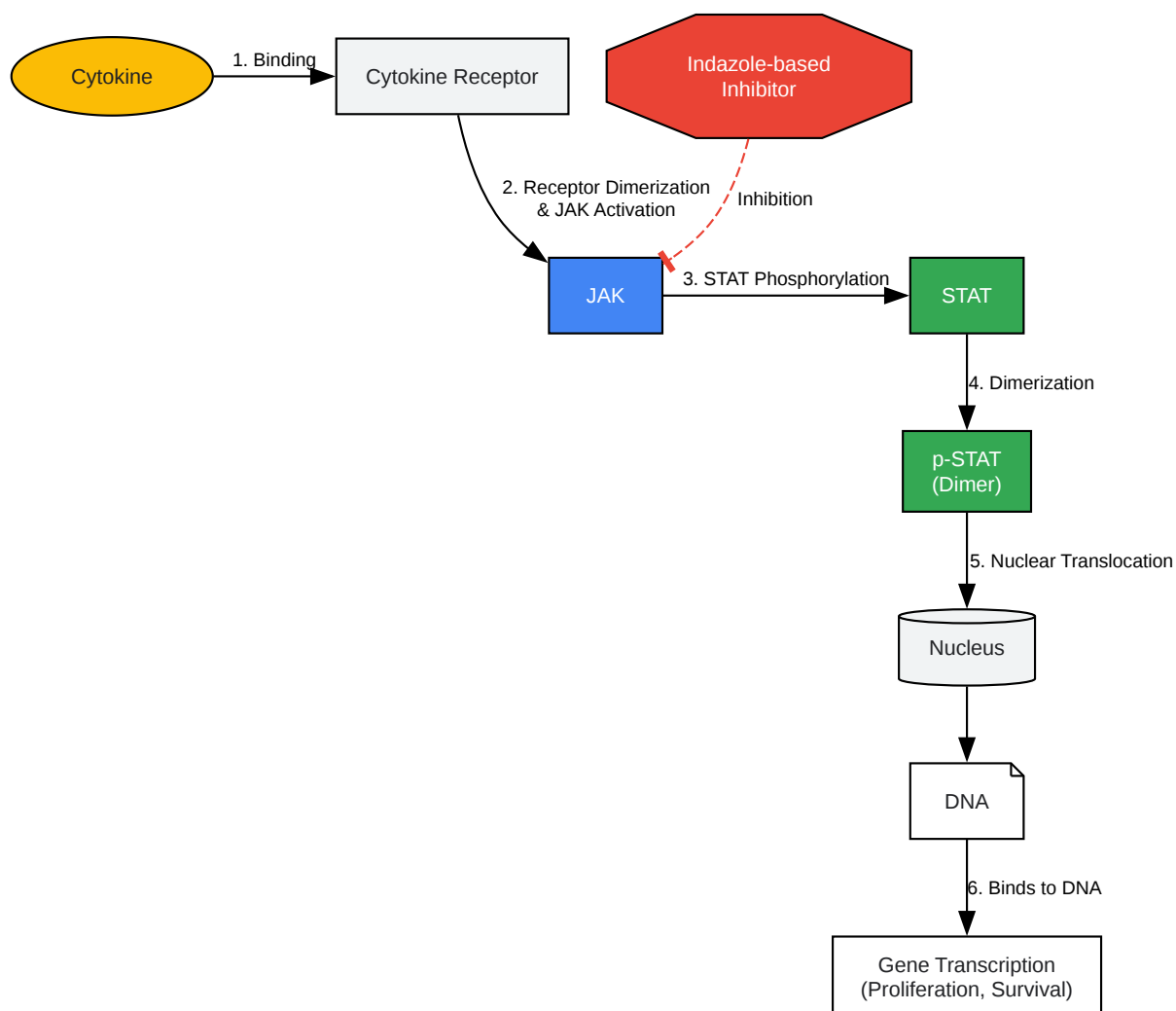
- **Detection:** Add a luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.
- **Signal Measurement:** Incubate for 15 minutes at room temperature to allow the luminescent signal to stabilize.[\[10\]](#) Read the luminescence using a microplate reader.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations



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Caption: Workflow for Fragment-Based Drug Discovery.



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